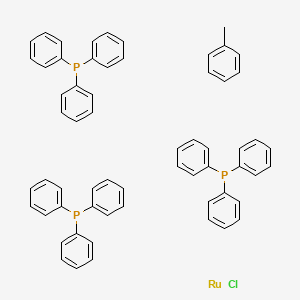

Chlororuthenium;toluene;triphenylphosphane

Übersicht

Beschreibung

Chlororuthenium;toluene;triphenylphosphane is a complex organometallic compound with the molecular formula HRuCl · 3(P(C6H5)3) ·C6H5CH3. It is known for its use as a precursor to produce highly reactive ruthenium-containing metathesis and hydrogenation catalysts . This compound is characterized by its yellow crystalline appearance and is sensitive to air and moisture .

Vorbereitungsmethoden

The synthesis of Chlororuthenium;toluene;triphenylphosphane typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from toluene .

Analyse Chemischer Reaktionen

Chlororuthenium;toluene;triphenylphosphane undergoes various types of chemical reactions, including:

Hydrogenation: It acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds.

Metathesis: It is used in olefin metathesis reactions, which involve the exchange of alkylidene groups between alkenes.

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons. Common reagents used in these reactions include hydrogen gas for hydrogenation and various alkenes for metathesis

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenation

Overview:

RuClH(PPh₃)₃ is recognized as one of the most effective catalysts for the homogeneous hydrogenation of alkenes. Its activity surpasses that of many other catalysts, making it a subject of extensive research.

Key Findings:

- The catalyst demonstrates exceptional specificity for alk-1-enes in benzene or toluene solutions, with reaction rates significantly higher than for other types of alkenes, often by a factor of at least .

- NMR studies indicate that the catalyst undergoes slow poisoning under reaction conditions, which complicates detailed kinetic analysis but highlights its potential for practical applications in selective hydrogenation processes .

Case Study:

A study detailed the preparation of RuClH(PPh₃)₃ through the interaction of RuCl₂(PPh₃)₃ with molecular hydrogen. The resulting complex was used to hydrogenate various alkenes, yielding high purity products .

Organic Synthesis

Overview:

The compound plays a crucial role in various organic synthesis pathways, including functional group interconversions and heterocycle synthesis.

Applications:

- Wittig Reactions: RuClH(PPh₃)₃ has been utilized in Wittig reactions to produce alkenes from phosphonium salts and aldehydes, achieving yields ranging from 73% to 96% depending on the substrate .

- Total Synthesis: It has been involved in the total synthesis of natural products, demonstrating its utility in complex organic transformations .

Data Table: Wittig Reaction Yields

| Entry | Substrate Type | Yield (%) |

|---|---|---|

| 1 | Arylalkylphosphonium | 91 |

| 2 | Reactive Aldehyde | 87 |

| 3 | Non-reactive Aldehyde | 0 |

Photochemical Applications

Overview:

Recent research has explored the photochemical properties of RuClH(PPh₃)₃, particularly its ability to release triphenylphosphine upon irradiation.

Key Findings:

- The complex can act as a "photo-caged" phosphine, releasing PPh₃ under specific light conditions, which initiates catalytic reactions such as the aza-Morita-Baylis-Hillman reaction .

- This property allows for controlled initiation of chemical transformations, providing a new avenue for selective catalysis in organic synthesis .

Case Study:

In a controlled experiment, the photo-release of PPh₃ from a ruthenium complex led to a significant yield (92%) of N-tosylamine from an aza-Morita-Baylis-Hillman reaction after light exposure .

Coordination Chemistry

Overview:

RuClH(PPh₃)₃ is also studied for its coordination chemistry with various ligands, enhancing its catalytic properties.

Applications:

Wirkmechanismus

The mechanism by which Chlororuthenium;toluene;triphenylphosphane exerts its effects involves the coordination of the ruthenium center with various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The compound can facilitate the transfer of hydrogen atoms in hydrogenation reactions and the exchange of alkylidene groups in metathesis reactions .

Vergleich Mit ähnlichen Verbindungen

Chlororuthenium;toluene;triphenylphosphane is unique due to its specific combination of ligands and its ability to act as a versatile catalyst. Similar compounds include:

Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): Used in hydrogenation and C-C bond-forming reactions.

Dichloro(p-cymene)ruthenium(II) dimer: Another ruthenium-based catalyst used in various organic reactions.

Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: Known for its use in carbonylation reactions.

These compounds share similar catalytic properties but differ in their specific applications and reactivity profiles.

Biologische Aktivität

Chlororuthenium; toluene; triphenylphosphane, commonly referred to as chlorotris(triphenylphosphine)ruthenium(II) acetate, is a notable organometallic compound with emerging significance in biological research. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and its application in various fields.

Overview of Chlororuthenium

Chlorotris(triphenylphosphine)ruthenium(II) acetate has the chemical formula CHClOPRu. It consists of a ruthenium center coordinated to three triphenylphosphine ligands, a chloride ligand, and an acetate ligand. The compound is primarily used in catalysis and organic synthesis but has shown potential in biological applications as well.

Biological Activity

1. Antimicrobial Properties:

Research indicates that chlorotris(triphenylphosphine)ruthenium(II) exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.

2. Anticancer Activity:

Chlororuthenium complexes are being investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. The presence of triphenylphosphine ligands enhances the stability and bioavailability of the ruthenium center, facilitating its interaction with cellular targets .

Synthesis Methods

The synthesis of chlorotris(triphenylphosphine)ruthenium(II) acetate typically involves the following steps:

- Reagents: Ruthenium trichloride trihydrate, triphenylphosphine, and an acetate source (e.g., sodium acetate).

- Procedure:

- Dissolve ruthenium trichloride trihydrate in methanol.

- Add triphenylphosphine to the solution.

- Introduce sodium acetate to the mixture.

- Heat under reflux for several hours.

- Isolate the product through filtration and recrystallization.

Case Studies

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of chlorotris(triphenylphosphine)ruthenium(II) against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Treatment with chlororuthenium resulted in a dose-dependent decrease in cell viability, attributed to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Research Findings

Eigenschaften

IUPAC Name |

chlororuthenium;toluene;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.C7H8.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h3*1-15H;2-6H,1H3;1H;/q;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYUZOYBNLLPAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H53ClP3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746158 | |

| Record name | chlororuthenium;toluene;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1015.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217661-36-4 | |

| Record name | chlororuthenium;toluene;triphenylphosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217661-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.